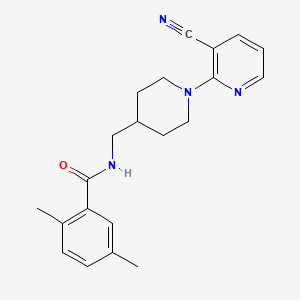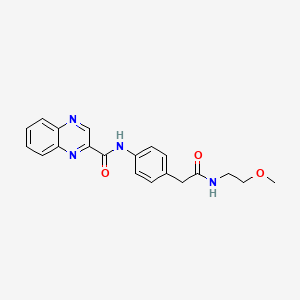
2-benzylsulfanyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzylsulfanyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that has shown potential as a therapeutic agent in scientific research. It belongs to the class of thiadiazole derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 2-benzylsulfanyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide involves the modulation of various cellular pathways. It has been found to inhibit the activity of enzymes such as COX-2 and MMPs, which are involved in the production of pro-inflammatory mediators and extracellular matrix degradation. It also activates the caspase-dependent apoptotic pathway by upregulating Bax and downregulating Bcl-2. Additionally, it modulates the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and physiological effects:
2-benzylsulfanyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects. It has antioxidant properties, which can reduce oxidative stress and prevent cellular damage. It also has anti-inflammatory properties, which can reduce inflammation and prevent tissue damage. In addition, it has been found to have analgesic and anxiolytic effects, which can reduce pain and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-benzylsulfanyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its relatively low toxicity compared to other compounds. It is also stable under various conditions, which makes it suitable for long-term storage and transportation. However, one limitation is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 2-benzylsulfanyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide. One direction is to investigate its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Another direction is to explore its synergistic effects with other compounds or therapies. Additionally, further studies are needed to elucidate its pharmacokinetics and toxicity profiles to ensure its safety and efficacy in clinical applications.
Métodos De Síntesis
The synthesis of 2-benzylsulfanyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-amino-5-benzylsulfanyl-1,3,4-thiadiazole with phenacyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with N-chloroacetyl-2-benzylsulfanylamine to obtain the final product. The purity and identity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
2-benzylsulfanyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been investigated for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological research, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
2-benzylsulfanyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S3/c23-16(15-9-5-2-6-10-15)12-26-19-22-21-18(27-19)20-17(24)13-25-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMRKNHYQLMEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2624342.png)
![5-Chloro-6-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2624346.png)

![4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2624351.png)
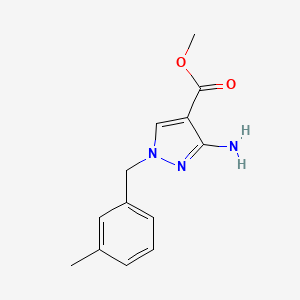
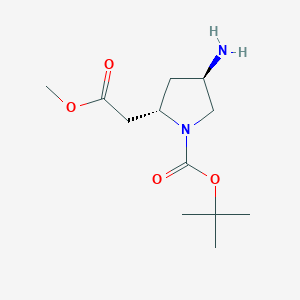
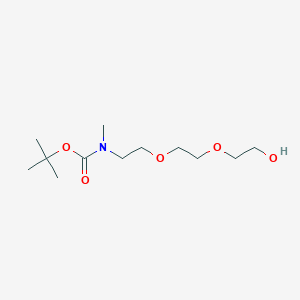
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2624355.png)
![3-{2-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2624357.png)
![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2624359.png)
